molecular formula C28H47N3 B14510495 3-(Azidomethylidene)cholestane CAS No. 63795-58-4

3-(Azidomethylidene)cholestane

Cat. No.: B14510495
CAS No.: 63795-58-4
M. Wt: 425.7 g/mol
InChI Key: KOXKZWGDPBLGDD-ULEPMCFASA-N
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Description

3-(Azidomethylidene)cholestane is a derivative of cholestane, a saturated tetracyclic triterpene. Cholestane itself is a diagenetic product of cholesterol and is often found in petroleum deposits . The azidomethylidene group introduces unique chemical properties to the cholestane backbone, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of cholestane derivatives with azide salts such as sodium azide (NaN₃) or potassium azide (KN₃) in a polar aprotic solvent like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO) . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of 3-(Azidomethylidene)cholestane may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Azidomethylidene)cholestane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

    Oxidation: Various oxidizing agents depending on the desired product.

Major Products:

    Substitution: Alkyl azides.

    Reduction: Primary amines.

    Oxidation: Oxidized derivatives of cholestane.

Comparison with Similar Compounds

Uniqueness: 3-(Azidomethylidene)cholestane is unique due to the presence of the azidomethylidene group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research in various fields, including organic synthesis, chemical biology, and medicinal chemistry.

Properties

CAS No.

63795-58-4

Molecular Formula

C28H47N3

Molecular Weight

425.7 g/mol

IUPAC Name

(8R,9S,10S,13R,14S,17R)-3-(azidomethylidene)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene

InChI

InChI=1S/C28H47N3/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-22-17-21(18-30-31-29)13-15-27(22,4)26(23)14-16-28(24,25)5/h18-20,22-26H,6-17H2,1-5H3/t20-,22?,23+,24-,25+,26+,27+,28-/m1/s1

InChI Key

KOXKZWGDPBLGDD-ULEPMCFASA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(=CN=[N+]=[N-])C4)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=CN=[N+]=[N-])C4)C)C

Origin of Product

United States

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